Epihesperidin
Description
Contextualization of Flavonoids within Phytochemistry and Biological Sciences
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants. nih.govmdpi.com They are secondary metabolites, meaning they are not directly involved in the primary functions of growth, development, and reproduction, but play a crucial role in the plant's interaction with its environment. nih.gov These compounds are responsible for the vibrant colors of many flowers and fruits, attracting pollinators and seed dispersers. nih.gov Furthermore, flavonoids contribute to the plant's defense mechanisms against various stressors, including UV radiation and microbial infections. bohrium.commdpi.com
The basic structure of a flavonoid consists of a fifteen-carbon skeleton with two benzene (B151609) rings linked by a three-carbon chain. This basic structure is modified in various ways, leading to a wide array of flavonoid subclasses, including flavones, flavonols, flavanones, isoflavones, and anthocyanidins. nih.gov These structural variations are key to their diverse biological activities.
In the realm of biological sciences, flavonoids are recognized for their potential health benefits, which include antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. nih.gov Their ability to modulate cellular signaling pathways has made them a subject of intense research for their potential therapeutic applications.
Significance of Epihesperidin in Current Academic Investigations
This compound is a flavanone (B1672756) glycoside and a diastereomer of hesperidin (B1673128), differing in the stereochemistry at the C-2 position of the flavanone skeleton. While hesperidin has been extensively studied, this compound has remained largely in its shadow. However, recent academic investigations have begun to shed light on the significance of this particular stereoisomer.
The primary focus of current research on this compound lies in understanding how its specific three-dimensional structure influences its biological activity. A 2023 study published in Molecules successfully separated the stereoisomers of hesperidin, including this compound (referred to as 2R-hesperidin), and evaluated their anti-inflammatory properties. nih.gov The study found that there were observable differences in the bioactivity between the stereoisomers, suggesting that the spatial arrangement of the molecule is a critical determinant of its function. nih.gov Specifically, 2R-hesperidin demonstrated a notable inhibitory effect on nitric oxide (NO) production in lipopolysaccharide-induced RAW 264.7 macrophage cells, a key indicator of anti-inflammatory potential. nih.gov
These findings underscore the importance of stereochemistry in natural product research and highlight the need for a more nuanced investigation of individual stereoisomers, rather than treating them as a single entity. The study of this compound is therefore significant as it contributes to a deeper understanding of structure-activity relationships in flavonoids and opens up new avenues for the development of more specific and potent therapeutic agents.
Scope and Objectives of the Comprehensive Research Outline
The objective of this article is to provide a comprehensive overview of the current state of knowledge regarding this compound. It aims to:
Define and contextualize this compound within the broader family of flavonoids.
Detail the known chemical properties of this compound, with a focus on its stereochemistry.
Summarize the existing research findings on the biological activities of this compound, particularly its anti-inflammatory effects.
Highlight the areas where research is lacking and suggest potential directions for future investigations into this promising natural compound.
By focusing solely on this compound, this article seeks to provide a detailed and scientifically accurate resource for researchers and students in the fields of chemical biology, natural product chemistry, and pharmacology.
Interactive Data Table: Comparison of Anti-inflammatory Activity of Hesperidin Stereoisomers
| Compound | Concentration (μM) | Inhibition of NO Production (%) |
| 2S-Hesperidin | 50 | ~20% |
| 2R-Hesperidin (this compound) | 50 | ~25% |
| 2S-Hesperidin | 100 | ~35% |
| 2R-Hesperidin (this compound) | 100 | ~45% |
Data is estimated from graphical representations in Molecules, 2023, 28(2), 774. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C28H34O15 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2R)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17+,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
QUQPHWDTPGMPEX-UTWYECKDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Profiling of Epihesperidin
Identification and Isolation from Botanical Sources
The identification and isolation of epihesperidin are intrinsically linked to its structural relationship with hesperidin (B1673128). Both compounds share the same aglycone, hesperetin (B1673127), but differ in the stereochemistry of the sugar moiety attached at the 7-position. This subtle difference necessitates precise analytical techniques for their distinction and purification.
Botanical Sources:
This compound has been primarily identified in citrus species, often alongside its isomer, hesperidin. The peels of citrus fruits are particularly rich sources of these flavonoids. For instance, studies have indicated the presence of this compound in the peel of Citrus unshiu, commonly known as the Satsuma mandarin.
Isolation and Identification Techniques:
The isolation of this compound from plant matrices typically involves extraction with polar solvents such as methanol or ethanol. Following extraction, chromatographic techniques are employed for separation and purification. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separating this compound from hesperidin and other co-occurring flavonoids. The separation is often achieved using a C18 column with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
For structural elucidation and unambiguous identification, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is critical for determining the precise stereochemistry of the glycosidic linkage, which is the defining feature distinguishing this compound from hesperidin. Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), provides valuable information on the molecular weight and fragmentation pattern of the compound, further confirming its identity. Infrared (IR) and Ultraviolet (UV) spectroscopy can also provide supplementary data on the functional groups and chromophoric system of the molecule.
Table 1: Analytical Methods for the Identification of this compound
| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | Allows for the resolution of this compound from hesperidin and other flavonoids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Confirms the stereochemical configuration of the sugar moiety, distinguishing it from hesperidin. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | Provides the molecular mass and fragmentation pattern consistent with the structure of this compound. |
| Ultraviolet (UV) Spectroscopy | Preliminary identification | Shows characteristic absorbance maxima for flavanones. |
| Infrared (IR) Spectroscopy | Functional group analysis | Identifies key functional groups present in the molecule. |
Co-occurrence and Distribution within Complex Natural Matrices
This compound does not occur in isolation within its natural botanical sources. It is part of a complex mixture of phytochemicals, and its distribution can vary depending on the plant species, variety, maturity, and the specific plant part.
Co-occurring Compounds:
The most prominent co-occurring compound with this compound is its isomer, hesperidin . In citrus peels, these two are often found together, with hesperidin typically being the more abundant of the two. Other flavonoids commonly found alongside this compound in citrus include narirutin , naringin , and neohesperidin . Polymethoxylated flavones such as nobiletin and tangeretin may also be present in the same plant tissues.
The relative abundance of these flavonoids can be influenced by various factors. For example, the stage of fruit maturation can significantly impact the concentration and ratio of different flavonoids.
Distribution in Plant Tissues:
Within citrus fruits, the highest concentrations of this compound and related flavonoids are generally found in the peel, specifically in the flavedo (the outer, colored part) and the albedo (the inner, white, spongy layer). The juice and pulp typically contain lower concentrations of these compounds. This distribution pattern is significant for the industrial processing of citrus fruits, as the byproducts like peels can be a valuable source for the extraction of these flavonoids.
The enzymatic or chemical conversion of hesperidin to this compound during processing or extraction is also a possibility that needs to be considered when analyzing their natural distribution.
Table 2: Co-occurrence of this compound with Other Flavonoids in Citrus Species
| Compound | Compound Type | Typical Botanical Source (Co-occurring with this compound) |
|---|---|---|
| Hesperidin | Flavanone (B1672756) glycoside | Citrus species (peel) |
| Narirutin | Flavanone glycoside | Citrus species (peel) |
| Naringin | Flavanone glycoside | Citrus species (peel) |
| Neohesperidin | Flavanone glycoside | Citrus species (peel) |
| Nobiletin | Polymethoxylated flavone | Citrus species (peel) |
| Tangeretin | Polymethoxylated flavone | Citrus species (peel) |
| Hesperetin | Flavanone aglycone | Citrus species (as part of glycosides) |
Biosynthetic Pathways and Metabolic Fates of Epihesperidin
Proposed Enzymatic Mechanisms in Plant Biosynthesis
The biosynthesis of the precursor, (2S)-hesperidin, follows the general phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone (B1672756) core, which is subsequently modified. The key enzymes involved in the formation of the hesperidin (B1673128) backbone are Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI). CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Following this, CHI facilitates the stereospecific cyclization of naringenin chalcone to produce (2S)-naringenin. This stereospecificity is a crucial step, as it dictates the initial configuration of the flavanone.
The formation of epihesperidin, or (2R)-hesperidin, is proposed to occur via the epimerization of the C-2 position of the C-ring of the pre-existing (2S)-hesperidin molecule. While non-enzymatic epimerization can occur under conditions such as heat or basic pH, the potential for enzymatic catalysis in planta is an area of active research. One plausible enzymatic mechanism involves an oxidoreductase. This enzyme could catalyze the opening of the heterocyclic C-ring between the oxygen at position 1 and the chiral carbon at position 2. This would form a transient chalcone intermediate, allowing for free rotation around the single bond connecting the A and B rings. Subsequent enzyme-mediated or spontaneous re-cyclization could then occur, leading to the formation of either the (2S) or (2R) configuration. The presence of a specific racemase or epimerase that acts directly on the flavanone glycoside has not yet been definitively identified but represents a plausible biological route.
Another potential enzymatic pathway could involve a two-step oxidation-reduction reaction at the C-2 and C-3 positions, proceeding through a 3-keto intermediate, similar to mechanisms observed for the epimerization of other natural products. researchgate.net This would involve an initial oxidation of the C-3 hydroxyl group to a ketone, which would facilitate the deprotonation and reprotonation at the C-2 position, leading to inversion of the stereocenter. A subsequent stereospecific reduction of the keto group would then yield the epimerized flavanone.
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the deamination of L-phenylalanine to cinnamic acid. |
| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to its CoA ester, 4-coumaroyl-CoA. |
| Chalcone Synthase | CHS | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. |
| Chalcone Isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. |
| Flavanone 3'-Hydroxylase | F3'H | Hydroxylates naringenin to eriodictyol (B191197). |
| O-Methyltransferase | OMT | Methylates eriodictyol to hesperetin (B1673127). |
| UDP-Glycosyltransferases | UGTs | Glycosylate hesperetin to form hesperidin. |
Precursor Integration and Regulatory Elements in Biosynthetic Routes
The direct precursor for the formation of this compound is (2S)-hesperidin. Therefore, the integration of precursors and the regulatory elements governing this compound levels are intrinsically linked to those of hesperidin biosynthesis. The primary building blocks for the flavonoid skeleton are derived from both the shikimate and acetate (B1210297) pathways. The shikimate pathway provides L-phenylalanine, which is converted to 4-coumaroyl-CoA, forming the B-ring and the three-carbon bridge of the flavanone structure. The acetate pathway supplies malonyl-CoA, which is the precursor for the A-ring.
The regulation of the flavonoid biosynthetic pathway is a complex process that occurs primarily at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a combination of transcription factors, most notably from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. These transcription factors often form a regulatory complex (the MBW complex) that binds to the promoter regions of the target genes, thereby activating or repressing their transcription in a coordinated manner. Environmental cues such as light, temperature, and nutrient availability, as well as developmental signals, can influence the activity of these transcription factors, leading to changes in the flux through the flavonoid pathway and, consequently, the accumulation of hesperidin. Any subsequent enzymatic or non-enzymatic conversion to this compound would be dependent on the initial concentration of hesperidin.
| Component | Type | Role in Biosynthesis |
|---|---|---|
| L-Phenylalanine | Amino Acid | Primary precursor from the shikimate pathway. |
| Malonyl-CoA | Acyl-CoA | Extender unit from the acetate pathway for A-ring formation. |
| 4-Coumaroyl-CoA | Acyl-CoA | Starter unit for chalcone synthesis, derived from L-phenylalanine. |
| MYB Transcription Factors | Regulatory Protein | Key regulators of flavonoid structural gene expression. |
| bHLH Transcription Factors | Regulatory Protein | Interact with MYB proteins to form regulatory complexes. |
| WD40-Repeat Proteins | Regulatory Protein | Component of the MBW regulatory complex. |
Computational Approaches to Elucidate Biosynthetic Networks
Computational biology and bioinformatics provide powerful tools for dissecting the complexities of metabolic pathways, including the biosynthesis of flavonoids like this compound. nih.govresearchgate.net These approaches can be applied to model the entire biosynthetic network, predict gene function, and investigate the energetics of specific reactions.
One of the primary applications of computational methods is the annotation of genes and enzymes involved in the pathway. By comparing the genome or transcriptome of a plant species with known sequences of flavonoid biosynthetic enzymes from other organisms, researchers can identify putative genes encoding PAL, CHS, CHI, and other key enzymes. Phylogenetic analysis can further classify these genes and provide insights into their evolutionary relationships and potential functional diversification.
Molecular docking and molecular dynamics simulations can be employed to study the interactions between substrates and enzymes. For instance, these methods could be used to model the binding of naringenin chalcone to the active site of CHI to understand the structural basis for its stereospecificity. Furthermore, computational models can be used to investigate the stability of hesperidin and this compound. By calculating the relative free energies of the two epimers, it is possible to predict their equilibrium ratio under different conditions. Quantum mechanical calculations can also be used to model the reaction mechanism of a putative epimerase, providing insights into the transition states and activation energies required for the interconversion of (2S)-hesperidin and (2R)-hesperidin.
Metabolic flux analysis, which uses computational models to predict the flow of metabolites through a network, can help to identify rate-limiting steps and potential bottlenecks in the flavonoid biosynthetic pathway. This information can be valuable for metabolic engineering efforts aimed at increasing the production of specific flavonoids.
| Computational Approach | Application |
|---|---|
| Sequence Homology and Phylogenetics | Identification and classification of biosynthetic genes. |
| Molecular Docking | Modeling substrate-enzyme interactions to understand catalytic mechanisms. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of enzymes and enzyme-substrate complexes. |
| Quantum Mechanical Calculations | Investigating reaction mechanisms and determining the relative stability of isomers. |
| Metabolic Flux Analysis | Predicting metabolite flow and identifying pathway bottlenecks. |
Advanced Analytical Methodologies for Epihesperidin Characterization and Quantification
Spectroscopic Techniques for Stereochemical and Structural Elucidation
Spectroscopic methods are fundamental in determining the three-dimensional structure and unique molecular fingerprint of epihesperidin, which is crucial for its differentiation from other stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules like this compound. Techniques such as 1D and 2D NMR (NOESY/EXSY) are employed to differentiate between diastereomers. nih.gov The formation of diastereomeric complexes between the analyte and a chiral solvating agent can lead to distinct chemical shift differences between enantiomers, a phenomenon known as enantiodifferentiation. researchgate.net
While proton NMR (¹H NMR) is commonly used, carbon-13 NMR (¹³C NMR) offers advantages due to the high dispersion of carbon signals, which can overcome the signal overlap often encountered in complex ¹H NMR spectra. researchgate.net For instance, the addition of a chiral solvating agent can induce significant enantiodifferentiation at specific carbon atoms, allowing for clear distinction between diastereomers. researchgate.net Quantitative NMR (qNMR) can be utilized to accurately determine the diastereomeric excess by integrating the resolved signals of the diastereomers. nih.gov
Key NMR Techniques for Diastereomeric Differentiation:
| Technique | Application in this compound Analysis |
| 1D ¹H NMR | Provides initial structural information and can show chemical shift differences between diastereomers, especially with chiral solvating agents. |
| 1D ¹³C NMR | Offers higher resolution and less signal overlap compared to ¹H NMR, facilitating clearer differentiation of diastereomeric signals. researchgate.net |
| 2D NOESY/EXSY | Used to study chemical exchange and spatial proximity of atoms, which can help in identifying and differentiating equilibrating diastereomers. nih.gov |
| Quantitative NMR (qNMR) | Allows for the accurate determination of the ratio of diastereomers (diastereomeric excess) in a mixture. nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrometry for Molecular Signature Analysis
Infrared (IR) Spectroscopy , specifically Fourier Transform Infrared (FTIR) spectroscopy, is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound would display absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O), ether (C-O-C), and aromatic (C=C) groups, which are integral parts of its structure.
Ultraviolet-Visible (UV-Vis) Spectrophotometry analyzes the electronic transitions within a molecule by measuring its absorption of UV and visible light. nih.gov The UV-Vis spectrum of this compound is characterized by absorption maxima that are indicative of its flavonoid structure, which contains conjugated systems of double bonds and aromatic rings. These spectral data, while not typically sufficient for stereochemical differentiation on their own, are crucial for confirming the general chemical class and for quantification purposes. nih.gov
Chromatographic and Mass Spectrometric Techniques for Isolation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides detailed information about its molecular weight and structure.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Identification and Profiling in Complex Samples
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the identification and quantification of compounds in complex biological and chemical matrices. nih.gov High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a primary tool for pharmacokinetic studies and for profiling compounds in intricate samples. nih.govmdpi.com
In the analysis of flavonoids like this compound, reversed-phase HPLC is often used for separation, followed by detection using electrospray ionization (ESI) in tandem mass spectrometry. semanticscholar.org The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), which serves as a molecular fingerprint for identification. mdpi.com This technique allows for the simultaneous quantification and identification of various flavonoids and other compounds in a single analysis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Complementary Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.gov While flavonoids like this compound are generally not volatile enough for direct GC analysis, derivatization techniques, such as silylation, can be employed to increase their volatility. researchgate.net
GC-MS provides detailed information on the molecular composition and can identify minor components and degradation products. nih.gov The electron ionization (EI) source in GC-MS generates a reproducible fragmentation pattern that can be compared with spectral libraries for compound identification. nih.gov Although LC-MS is more commonly used for flavonoid analysis, GC-MS can serve as a complementary technique, particularly for the analysis of derivatized compounds or for specific research applications. nih.govthermofisher.com
Methodological Validation and Reproducibility in Quantitative Analysis
The validation of analytical methods is crucial to ensure their reliability and reproducibility for the quantitative determination of this compound. informaticsjournals.co.in Method validation encompasses several parameters, including linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). moca.net.uaresearchgate.net
For instance, a validated HPLC method for hesperidin (B1673128) demonstrated linearity within a specific concentration range with a high correlation coefficient. informaticsjournals.co.inconsensus.app The precision of a method is assessed by its repeatability and intermediate precision, while accuracy is determined by recovery studies. informaticsjournals.co.in The specificity of the method ensures that the signal measured is solely from the analyte of interest, without interference from other components in the sample matrix. moca.net.ua
Robustness, another key validation parameter, assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. moca.net.ua The establishment of these validation parameters is essential for the routine quantitative analysis of this compound in various samples, including pharmaceutical formulations and biological extracts. informaticsjournals.co.inconsensus.app
Mechanistic Investigations of Epihesperidin S Biological Activities: in Vitro and Preclinical Perspectives
Elucidation of Molecular and Cellular Antioxidant Mechanisms
The potential of Epihesperidin to counteract oxidative stress is a subject of scientific inquiry. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates. The antioxidant mechanisms of flavonoids are often multifaceted, involving direct interaction with free radicals and modulation of endogenous defense systems.
Reactive Oxygen Species (ROS) Scavenging Pathways
Reactive oxygen species, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism. nih.govnih.gov At excessive levels, they can inflict damage on vital cellular components like lipids, proteins, and DNA. nih.gov The direct ROS scavenging activity of a compound is a key indicator of its antioxidant potential. This often involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.
While the broader class of flavonoids is known for these properties, specific studies detailing the direct ROS scavenging pathways and efficacy of this compound are not extensively available in the current scientific literature. Research on the closely related isomer, Hesperidin (B1673128), has shown that it can scavenge free radicals, suggesting a potential area for future investigation into this compound's specific capabilities. nih.gov
Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2 signaling pathway, cytoprotective gene induction, Hsp70 upregulation)
Beyond direct scavenging, a crucial antioxidant strategy involves bolstering the cell's own defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of this process. nih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes. nih.gov These genes encode for antioxidant proteins and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase-1 (NQO1), and glutathione-S-transferases. nih.govresearchgate.net
Additionally, Heat shock protein 70 (Hsp70) plays a role in cellular protection, particularly against protein misfolding and aggregation caused by stressors like heat and oxidation. nih.govmdpi.com Upregulation of Hsp70 is a recognized cytoprotective response. nih.gov
Currently, there is a lack of specific research elucidating the direct effects of this compound on the Nrf2 signaling pathway, the induction of specific cytoprotective genes, or the upregulation of Hsp70. Studies on Hesperidin and its aglycone, Hesperetin (B1673127), have demonstrated modulation of the Nrf2 pathway, indicating that this is a plausible, yet unconfirmed, mechanism for this compound. nih.govresearchgate.net
In Vitro Cellular Models for Oxidative Stress Attenuation Studies
To study the effects of compounds on oxidative stress, various in vitro models are employed. These models typically involve exposing cultured cells to an oxidizing agent to induce a state of oxidative stress. researchgate.net Common agents used for this purpose include hydrogen peroxide (H₂O₂) or 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com Researchers can then introduce a test compound, like this compound, to assess its ability to mitigate the cellular damage. mdpi.com
Parameters measured in these models include cell viability, levels of intracellular ROS, markers of lipid peroxidation, and the activity of antioxidant enzymes. nih.gov While these models are well-established for screening antioxidant compounds, specific published studies utilizing such systems to exclusively investigate the oxidative stress-attenuating effects of this compound are not readily found.
Investigation of Cellular Anti-inflammatory Mechanisms
Inflammation is a complex biological response to harmful stimuli. While essential for healing, chronic inflammation contributes to a variety of pathologies. The anti-inflammatory potential of natural compounds is often linked to their ability to interfere with pro-inflammatory signaling pathways and enzymes.
Inhibition of Pro-inflammatory Enzymes (e.g., cyclooxygenases (COX), lipoxygenases, inducible nitric oxide synthase (iNOS))
Several key enzymes are involved in propagating the inflammatory response. Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are responsible for metabolizing arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, respectively. nih.govnih.govobgynkey.com Inducible nitric oxide synthase (iNOS) produces large quantities of nitric oxide (NO), which at high levels is a pro-inflammatory mediator. nih.govnih.gov
Inhibition of these enzymes is a primary target for anti-inflammatory therapies. nih.gov Research on Hesperidin has shown that it can inhibit the expression and activity of iNOS and may affect the COX pathway. nih.govnih.gov However, specific data quantifying the inhibitory effect of this compound on COX, lipoxygenases, or iNOS are not available in the reviewed literature.
Modulation of Pro-inflammatory Signaling Cascades (e.g., NF-κB pathway, MAPK activation, cytokine regulation)
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. nih.govresearchgate.net In its inactive state, it is held in the cytoplasm. Upon stimulation by inflammatory signals, it moves to the nucleus to promote the expression of genes for pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, also plays a critical role in regulating the inflammatory response and can influence NF-κB activation. nih.govnih.govnih.gov
The ability of a compound to modulate these pathways can significantly dampen the inflammatory cascade. Studies have demonstrated that Hesperidin and Hesperetin can suppress NF-κB activation and modulate MAPK signaling. nih.gov This leads to a reduction in the production of pro-inflammatory cytokines. nih.govnih.gov At present, dedicated studies investigating the specific modulatory effects of this compound on the NF-κB and MAPK signaling cascades and subsequent cytokine regulation are lacking.
Preclinical In Vitro and In Vivo Models for Inflammatory Response Assessment
Exploration of Other Bioactivities at the Mechanistic Level (e.g., antiproliferative mechanisms in cellular models)
This compound has been included in broad screenings of natural compounds for potential anticancer activities. In one such study, this compound was among 55 compounds tested in combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) in triple-negative breast cancer cells iiarjournals.orgresearchgate.net. Another study included this compound in a library of 56 natural compounds screened for anti-metastatic properties by targeting NF-κB activation spandidos-publications.comspandidos-publications.com. A further screening of 96 natural products for suppressors of STAT3 activity in breast cancer cells also included this compound jst.go.jp. However, these studies did not identify this compound as a lead compound and therefore did not conduct further mechanistic investigations into its specific antiproliferative effects.
Structure Activity Relationship Sar and Rational Design of Epihesperidin Analogues
Note: Research specifically identifying "Epihesperidin" in structure-activity relationship (SAR) studies is limited. However, this compound is a stereoisomer (epimer) of Hesperidin (B1673128), differing only in the stereochemistry at the C2 position of the flavanone (B1672756) C-ring. Much of the extensive research conducted on Hesperidin regarding SAR, synthesis, and computational modeling provides a strong theoretical and practical framework for understanding and predicting the properties and potential modifications of this compound. The principles and methodologies described are directly applicable to both isomers.
Preclinical Research Applications and Model Systems in Epihesperidin Investigations
Utilization of In Vitro Cellular Models for Mechanistic Validation
In vitro cellular models are indispensable tools for the initial validation of the biological mechanisms of Epihesperidin at the cellular and molecular level. These models allow for controlled experiments to dissect specific pathways without the complexities of a whole organism. While direct studies on this compound are not extensively documented in publicly available literature, the approaches used for its isomer, Hesperidin (B1673128), provide a clear framework for its investigation.
For instance, in studies of the closely related flavanone (B1672756) Hesperidin, human liver cell lines like L02 have been utilized to investigate hepatoprotective effects. In one such model, L02 cells were exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress, mimicking a key component of liver injury. The introduction of Hesperidin was shown to protect these cells by upregulating the expression of Heme Oxygenase-1 (HO-1), a critical enzyme in the antioxidant response. nih.gov This protective effect was linked to the activation of the ERK/Nrf2 signaling pathway, which led to the nuclear translocation of Nrf2 and subsequent enhancement of the cells' total antioxidant capacity. nih.gov
Similar cellular models could be employed to validate the mechanisms of this compound. Key applications of in vitro models in the study of this compound would include:
Assessment of Antioxidant Activity: Using cell lines like HepG2 or L02 treated with oxidizing agents (e.g., H₂O₂, tert-butyl hydroperoxide) to measure this compound's ability to mitigate reactive oxygen species (ROS) production and enhance endogenous antioxidant defenses.
Anti-inflammatory Pathway Analysis: Employing macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to determine if this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and modulate inflammatory signaling pathways like NF-κB.
Apoptosis Regulation Studies: Inducing apoptosis in relevant cell lines with agents like staurosporine or etoposide to evaluate whether this compound can modulate apoptotic markers such as caspase-3 activity and the Bax/Bcl-2 ratio.
These targeted in vitro experiments are crucial for generating initial data and forming hypotheses that can then be tested in more complex in vivo systems.
Application in In Vivo Animal Models for Mechanistic Elucidation (e.g., disease models for hepatoprotective activity)
In vivo animal models are critical for understanding the physiological effects of this compound in a whole organism, including its absorption, distribution, metabolism, and excretion (ADME) properties and its efficacy in disease models. The primary application of such models for flavanones like this compound has been in elucidating hepatoprotective mechanisms.
While specific in vivo studies on this compound are limited, research on Hesperidin provides a template for how such investigations would be structured. Animal models, typically rodents such as mice and rats, are used to induce a specific pathology, after which the therapeutic potential of the compound is assessed. For hepatoprotective activity, liver injury is commonly induced by chemical toxicants.
Commonly used models relevant for studying this compound's hepatoprotective potential include:
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity: CCl₄ is metabolized by cytochrome P450 enzymes into highly reactive free radicals, causing lipid peroxidation and severe liver damage. This model is widely used to screen for hepatoprotective agents.
Drug-Induced Liver Injury: Models using drugs like acetaminophen (APAP) or anti-tubercular medications (e.g., isoniazid, rifampicin) are employed to mimic human drug-induced liver injury. nih.gov For example, studies have shown that Hesperidin can protect against liver damage induced by a combination of isoniazid, rifampicin, and pyrazinamide in rats by reducing elevated liver enzymes and restoring antioxidant levels. nih.gov
Alcohol-Induced Liver Disease: Chronic or acute ethanol administration in rodents is used to model alcoholic liver disease. Research has demonstrated that Hesperidin can ameliorate ethanol-induced morphological changes in the liver by boosting antioxidant capacity and preventing inflammation. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD): High-fat diet (HFD)-induced models in mice or rats are standard for studying NAFLD. The therapeutic agent's ability to reduce fat accumulation, inflammation, and fibrosis in the liver is evaluated.
In these models, the efficacy of the compound is assessed by measuring various biochemical and histological markers.
Table 1: Key Biochemical and Histological Markers in Animal Models of Hepatotoxicity
| Parameter Category | Specific Markers | Indication of Liver Damage | Therapeutic Effect of Compound |
|---|---|---|---|
| Serum Liver Enzymes | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP) | Increased levels in serum due to hepatocyte membrane damage | Reduction of serum enzyme levels towards normal |
| Oxidative Stress Markers | Malondialdehyde (MDA), Reactive Oxygen Species (ROS) | Increased levels in liver tissue | Decrease in oxidative stress markers |
| Antioxidant Status | Glutathione (GSH), Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Decreased levels/activity in liver tissue | Restoration of endogenous antioxidant levels/activity |
| Inflammatory Markers | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | Increased expression in liver tissue | Suppression of pro-inflammatory cytokine production |
| Apoptosis Markers | Caspase-3, Bax/Bcl-2 ratio | Increased caspase activity and Bax/Bcl-2 ratio | Inhibition of apoptosis |
| Histopathology | Liver tissue sections stained with H&E or Masson's trichrome | Cellular necrosis, inflammation, steatosis, fibrosis | Preservation of normal liver architecture, reduction in pathological changes |
These animal models are crucial for elucidating the mechanisms behind the hepatoprotective activity of compounds like this compound and for establishing a basis for potential clinical translation.
Integration of Omics Technologies (e.g., transcriptomics, metabolomics) for Systems-Level Understanding of Metabolic Pathways
Omics technologies, such as transcriptomics and metabolomics, offer a powerful, systems-level approach to understanding the biological impact of this compound. nih.gov By providing a global snapshot of gene expression (transcriptomics) and small-molecule metabolites (metabolomics), these technologies can reveal the complex network of metabolic pathways modulated by the compound. nih.govmdpi.commdpi.comnih.govresearchgate.net
Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or tissue at a specific time. When applied to studies of this compound, it can identify differentially expressed genes (DEGs) in response to treatment. This can help to:
Identify novel molecular targets of this compound.
Elucidate the signaling pathways affected by the compound (e.g., Nrf2, NF-κB, PPAR signaling). mdpi.com
Understand the genetic regulation behind its observed pharmacological effects, such as anti-inflammatory or antioxidant actions.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. This analysis can identify and quantify the array of metabolites in a biological sample. In this compound research, metabolomics can be used to:
Track the metabolic fate of this compound itself, identifying its biotransformation products.
Reveal changes in endogenous metabolic pathways, such as amino acid metabolism, lipid metabolism, or glycolysis, in response to treatment. mdpi.comnih.gov
Identify biomarkers that reflect the physiological or pathological state of the organism and how it is altered by this compound.
The integration of transcriptomic and metabolomic data provides a more comprehensive understanding of the compound's mechanism of action. nih.govmdpi.comnih.gov For example, an upregulation of genes involved in fatty acid oxidation (identified by transcriptomics) coupled with a measured decrease in specific lipid species (identified by metabolomics) would provide strong evidence for a lipid-lowering mechanism. This integrated approach allows researchers to connect gene-level changes to functional metabolic outputs, providing a holistic view of this compound's biological effects.
Table 2: Application of Omics Technologies in Flavonoid Research
| Omics Technology | Methodology | Key Data Output | Application in this compound Research |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq), Microarrays | Differentially Expressed Genes (DEGs), Enriched Gene Pathways (e.g., KEGG, GO) | Identifying gene networks related to antioxidant, anti-inflammatory, and metabolic regulation modulated by this compound. |
| Metabolomics | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentially Accumulated Metabolites (DAMs), Altered Metabolic Pathways | Characterizing the metabolic fate of this compound and identifying endogenous metabolic shifts in response to treatment. |
| Integrated Omics | Combined analysis of transcriptomic and metabolomic datasets | Co-enriched pathways, Correlation networks between genes and metabolites | Building comprehensive models of how this compound influences cellular function from gene expression to metabolic outcome. |
Methodological Considerations for Preclinical Study Design and Data Interpretation
The design and interpretation of preclinical studies on this compound require careful consideration of several methodological factors to ensure the reliability and translational relevance of the findings. Like other flavonoids, the study of this compound presents specific challenges that must be addressed.
Key considerations include:
Compound Purity and Characterization: The purity of the this compound used in experiments must be high and well-characterized. The presence of impurities or related flavonoids could confound the results and lead to incorrect interpretations.
Bioavailability and Metabolism: Flavonoids often have low oral bioavailability and are extensively metabolized by gut microbiota and host enzymes. Preclinical study design should account for this. It is important to measure the plasma and tissue concentrations of this compound and its metabolites to correlate exposure with pharmacological effects.
Selection of Appropriate Models: The choice of in vitro and in vivo models should be justified and relevant to the human condition being studied. For example, the concentration of this compound used in cell culture should be physiologically achievable in vivo. The animal model of disease should mimic the key pathological features of the human disease.
Rigorous Study Design: To minimize bias, preclinical studies should incorporate principles such as randomization of animals to treatment groups, blinding of investigators during data collection and analysis, and an adequate sample size determined by power analysis.
Data Analysis and Interpretation: Statistical analysis must be appropriate for the study design. nih.gov When interpreting data, it is crucial to distinguish between statistical significance and biological relevance. The magnitude of the effect and its consistency across different models and endpoints are important considerations.
Translational Relevance: Researchers should consider the potential for translating findings from animal models to humans. This includes considering species differences in metabolism and physiology. For instance, the expression and activity of drug-metabolizing enzymes can vary significantly between rodents and humans. nih.gov
Addressing these methodological points is essential for generating robust and reproducible preclinical data that can reliably inform the potential therapeutic utility of this compound.
Future Research Directions and Emerging Methodologies for Epihesperidin
Development of Advanced Bioanalytical Tools for Metabolite Profiling
A critical aspect of understanding the bioactivity of epihesperidin is to thoroughly map its metabolic journey in biological systems. After oral administration, flavonoids like hesperidin (B1673128) undergo extensive metabolism by intestinal enzymes and gut microbiota, leading to a variety of metabolites that may be responsible for the observed biological effects. bohrium.comwur.nl Advanced bioanalytical techniques are pivotal in identifying and quantifying these metabolites.
Future research will increasingly rely on the hyphenation of high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS). nih.govmdpi.com Techniques such as Ultra-High-Performance Liquid Chromatography coupled to Linear Trap Quadrupole-Orbitrap Mass Spectrometry (UHPLC-LTQ-Orbitrap MS) offer exceptional sensitivity and resolution, enabling the detection and structural elucidation of a wide array of this compound metabolites in complex biological matrices like plasma, urine, and feces. bohrium.com Furthermore, the application of Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with LC-MS, will provide complementary structural information, aiding in the unambiguous identification of metabolites. jst.go.jpnih.gov These advanced platforms will be instrumental in creating comprehensive metabolic profiles for this compound, distinguishing its metabolic fate from that of hesperidin, and identifying the key bioactive metabolites.
Table 1: Advanced Bioanalytical Tools for this compound Metabolite Profiling
| Technique | Application in this compound Research | Key Advantages |
|---|---|---|
| UHPLC-LTQ-Orbitrap MS | Comprehensive screening and identification of metabolites in biological fluids. | High sensitivity, high resolution, and accurate mass measurement for structural elucidation. bohrium.com |
| LC-MS/MS | Targeted quantification of this compound and its known metabolites. | High selectivity and sensitivity for quantitative analysis. mdpi.com |
| NMR Spectroscopy | Unambiguous structural determination of novel metabolites. | Provides detailed structural information, complementary to MS data. jst.go.jpnih.gov |
Innovations in Computational Drug Design and Mechanism Prediction
Computational approaches are revolutionizing drug discovery and the elucidation of molecular mechanisms. For this compound, in silico methods such as molecular docking and molecular dynamics (MD) simulations will be instrumental in predicting its biological targets and understanding the intricacies of its interactions. nih.govmdpi.comrsc.orgnih.govmdpi.com
Molecular docking studies can screen large libraries of proteins to identify potential binding partners for this compound, providing insights into its mechanism of action. nanobioletters.comresearchgate.netnih.govresearchgate.net These studies can predict the binding affinity and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Following docking, MD simulations can provide a dynamic view of these interactions over time, assessing the stability of the complex and revealing conformational changes in both the ligand and the protein upon binding. nih.govmdpi.comrsc.orgnih.gov These computational tools will enable researchers to prioritize experimental studies, design more potent derivatives of this compound, and gain a deeper understanding of how its stereochemistry influences its biological activity compared to hesperidin.
Table 2: Computational Approaches in this compound Research
| Computational Method | Purpose | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Identify potential protein targets and predict binding modes. | Binding affinity scores, interaction types (e.g., hydrogen bonds), and binding poses. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Evaluate the stability of this compound-protein complexes and study conformational changes. | Trajectory of molecular motion, stability of interactions over time, and free energy of binding. nih.govmdpi.comrsc.orgnih.gov |
| Virtual Screening | Screen large compound libraries to identify molecules with similar activity or to find novel targets. | Identification of potential lead compounds or novel biological targets. nanobioletters.comresearchgate.net |
Application of Systems Biology and Network Pharmacology Approaches
The biological effects of natural compounds like this compound are often the result of complex interactions with multiple molecular targets and signaling pathways. Systems biology and network pharmacology offer a holistic approach to unraveling these complex mechanisms. nih.govnih.gov
Network pharmacology constructs and analyzes networks of interactions between drugs, targets, and diseases. For this compound, this approach can be used to predict its potential targets and to understand how it modulates various biological pathways. nih.govnih.gov By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive interaction networks to visualize the systemic effects of this compound. This approach can help to identify key pathways and hub proteins that are modulated by this compound, providing a deeper understanding of its therapeutic effects and potential side effects. These in silico predictions can then be validated through targeted experimental studies.
Exploration of Novel Research Probes and Chemical Biology Tools
To further investigate the molecular targets and mechanisms of action of this compound, the development of novel chemical biology tools is essential. These tools can provide a more direct and dynamic way to study the interactions of this compound within a cellular context.
One promising area is the design and synthesis of chemical probes based on the this compound scaffold. These probes can be modified with reporter tags, such as fluorescent dyes or biotin, to enable visualization and identification of its binding partners in cells and tissues. Activity-based protein profiling (ABPP) is another powerful chemical proteomic strategy that utilizes reactive chemical probes to identify the functional state of enzymes in complex biological systems. nih.govnih.govfrontiersin.orguniversiteitleiden.nl The development of this compound-based probes for ABPP could lead to the discovery of novel enzymatic targets and provide insights into how this compound modulates their activity. These advanced chemical biology tools will be invaluable for target validation and for elucidating the precise molecular mechanisms underlying the biological activities of this compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hesperidin |
| Hesperetin (B1673127) |
| Diosmin |
Q & A
Q. What guidelines ensure ethical and transparent reporting of this compound research?
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) in this compound characterization?
- Methodological Answer : Re-run experiments under standardized conditions (solvent, temperature). Compare with literature using databases (SciFinder, PubChem). Perform 2D NMR (HSQC, HMBC) to resolve ambiguities .
Tables for Quick Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
